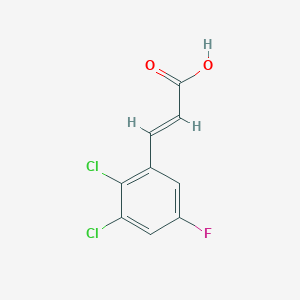

2,3-Dichloro-5-fluorocinnamic acid

Description

Properties

Molecular Formula |

C9H5Cl2FO2 |

|---|---|

Molecular Weight |

235.04 g/mol |

IUPAC Name |

(E)-3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5Cl2FO2/c10-7-4-6(12)3-5(9(7)11)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+ |

InChI Key |

TZBCXUKHOMDAPJ-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)Cl)F |

Canonical SMILES |

C1=C(C=C(C(=C1C=CC(=O)O)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Halogenation

A common starting material is cinnamic acid or substituted cinnamic acids. The initial step often involves chlorination at the 2 and 3 positions of the aromatic ring. For example, 2,3-dichlorocinnamic acid can be prepared by chlorination of cinnamic acid derivatives under controlled conditions.

- Example Procedure:

- Dissolve cinnamic acid (60 mg) in diethyl ether (2 mL).

- Add oxalyl chloride (0.4 mL) and a catalytic amount of N,N-dimethylformamide (DMF).

- Stir at room temperature for 2 hours to form cinnamoyl chloride.

- After solvent removal under reduced pressure, the cinnamoyl chloride intermediate is ready for further reactions.

Alternative Synthetic Routes via Related Compounds

Some synthetic methods involve preparing closely related compounds such as 2,4-dichloro-3-cyano-5-fluorobenzoic acid, which share similar halogenation and fluorination strategies. These methods often use chlorination under Lewis acid catalysis, nitration, reduction, diazotization, and Sandmeyer reactions, followed by purification steps involving pH adjustments and solvent extraction.

For instance, a stepwise approach includes:

Purification and Isolation

Purification typically involves:

- pH adjustment of reaction mixtures to precipitate the desired acid.

- Liquid-liquid extraction using solvents such as ether and aqueous sodium hydroxide.

- Filtration and drying of the solid product to obtain pure 2,3-dichloro-5-fluorocinnamic acid or related compounds.

Summary Table of Preparation Steps

Research Outcomes and Yields

- The chlorination and acylation steps yield intermediates such as cinnamoyl chloride and substituted cinnamic acid derivatives with yields around 60-70%.

- Fluorination reactions on related compounds have demonstrated high conversion rates (up to 100%) and selectivity (~98%), although direct data for this compound is limited.

- Purification methods involving pH adjustment and solvent extraction effectively isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluorocinnamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), which is known for its high reduction potential and ability to mediate hydride transfer reactions.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: DDQ, under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ may yield quinone derivatives, while substitution reactions with amines may produce amide derivatives.

Scientific Research Applications

2,3-Dichloro-5-fluorocinnamic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have been studied for their antimicrobial and anticancer properties.

Medicine: Research has shown that cinnamic acid derivatives, including this compound, exhibit antioxidant, antimicrobial, and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorocinnamic acid involves its interaction with molecular targets and pathways within biological systems. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The following table compares 2,3-Dichloro-5-fluorocinnamic acid with structurally related halogenated aromatic acids:

Key Observations:

- Core Structure Differences : The pyridine-based analogue (2,6-Dichloro-5-fluoropyridine-3-carboxylic acid) replaces the benzene ring with a nitrogen-containing heterocycle, reducing aromaticity and altering electronic properties .

- Substituent Position Effects : Shifting chlorine from position 3 (in the target compound) to position 4 (in 2,4-Dichloro-5-fluorobenzoic acid) increases molar refractivity but may reduce steric hindrance .

Physicochemical and Pharmacokinetic Properties

- Bioavailability : The target compound’s LogP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the pyridine analogue has a lower LogP (1.7), indicating reduced lipid solubility but better aqueous solubility .

- Synthetic Accessibility : Microwave-assisted synthesis (used for 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid) yields 39% product purity, while traditional methods for benzoic acid derivatives often achieve higher yields (~70%) .

Q & A

Q. What are the recommended synthetic routes for 2,3-Dichloro-5-fluorocinnamic acid, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of cinnamic acid derivatives. For example, chlorination and fluorination can be achieved via electrophilic aromatic substitution or metal-catalyzed cross-coupling. Optimization may require adjusting reaction temperature, solvent polarity (e.g., dichloromethane or DMF), and stoichiometry of halogenating agents (e.g., Cl₂ or F₂ gas, or safer equivalents like N-chlorosuccinimide) to minimize side products . Purification via recrystallization or column chromatography using silica gel (eluent: hexane/ethyl acetate) is critical for isolating the target compound.

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile byproducts. Store the compound in a cool, dry place away from oxidizing agents. Refer to safety data sheets (SDS) for halogenated aromatic acids, which recommend neutralization of spills with sodium bicarbonate and disposal via hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions on the aromatic ring. For example, coupling patterns in ¹H NMR can distinguish between ortho, meta, and para substituents. Fluorine-19 NMR and High-Resolution Mass Spectrometry (HRMS) further validate molecular composition. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do the electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Cl and F groups deactivates the aromatic ring, directing electrophilic attacks to specific positions. Fluorine’s strong inductive effect enhances the acidity of the carboxylic acid moiety, facilitating deprotonation for nucleophilic reactions. In Suzuki-Miyaura coupling, Pd catalysts may require tailored ligands (e.g., SPhos) to accommodate steric hindrance from halogen substituents .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from impurities or stereochemical variations. Use High-Performance Liquid Chromatography (HPLC) with a C18 column to verify purity (>98%). Comparative studies using enantiomerically pure samples (via chiral chromatography) can isolate stereospecific effects. Dose-response assays and computational docking simulations (e.g., AutoDock Vina) help correlate structure-activity relationships .

Q. How can computational methods predict the environmental behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model degradation pathways, such as hydrolysis or photolysis. Quantitative Structure-Activity Relationship (QSAR) tools like EPI Suite estimate persistence (t₁/₂) and bioaccumulation potential (log Kow). Experimental validation via LC-MS/MS monitors degradation products in simulated environmental matrices (e.g., soil/water systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.